Gambogic Acid

Catalog No.
S528669
CAS No.
2752-65-0
M.F
C38H44O8
M. Wt
628.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gambogic Acid

CAS Number

2752-65-0

Product Name

Gambogic Acid

IUPAC Name

(Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

Molecular Formula

C38H44O8

Molecular Weight

628.7 g/mol

InChI

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1

InChI Key

GEZHEQNLKAOMCA-RRZNCOCZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

B-Guttiferrin; Beta-Guttiferrin; Beta-Guttilactone; Cambogic acid; Guttatic acid; Guttic acid.

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

Isomeric SMILES

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)CC=C(C)C(=O)O)O)C)C

The exact mass of the compound Gambogic acid is 628.30362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gambogic Acid is a potent, biologically active caged xanthonoid isolated from the gamboge resin of the *Garcinia hanburyi* tree. It is recognized primarily for its ability to induce apoptosis in a variety of cancer cell lines, with activity often observed in the sub-micromolar to low micromolar range. Its mechanisms of action are multifaceted, involving covalent modification of protein targets and specific, high-affinity binding to the transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells. This profile makes it a critical tool compound for cancer research, particularly in studies of apoptosis, STAT3 signaling, and novel drug delivery mechanisms.

Substituting purified Gambogic Acid with its crude source, gamboge resin, or with other xanthone analogs introduces significant variability that compromises experimental reproducibility. The raw resin contains a complex mixture of dozens of related xanthones, epimers, and other compounds, each with distinct potencies and mechanisms. For instance, the presence of epimers like *epi*-gambogic acid can alter the material's overall biological profile, and other constituents like gambogenic acid have different cytotoxicity profiles. Similarly, other common xanthones like α-mangostin, while also cytotoxic, do not share Gambogic Acid's specific, high-affinity interaction with the transferrin receptor, a key mechanistic differentiator. Procuring the purified, well-characterized compound (CAS 2752-65-0) is therefore essential for achieving consistent dosing, reliable mechanistic data, and results that can be accurately compared across studies.

Distinct Cellular Uptake Mechanism via Non-Competitive Transferrin Receptor (TfR) Binding

Gambogic Acid binds directly to the human transferrin receptor (TfR) with an IC50 of 4.1 µM, a mechanism central to its apoptotic activity. This binding is non-competitive with transferrin itself, meaning it does not interfere with the receptor's natural ligand. This specific interaction provides a distinct mechanism of cellular entry and activity initiation compared to other cytotoxic agents or xanthones like α-mangostin, which do not share this target. Down-regulation of TfR via RNA interference has been shown to decrease cellular sensitivity to Gambogic Acid, confirming the procurement-critical role of this interaction for its intended biological effect.

Evidence DimensionBinding Affinity to Transferrin Receptor (TfR)
Target Compound DataIC50 = 4.1 µM for binding to TfR. Binding free energy (ΔGbind) with TfR calculated at -48.30 kcal/mol.
Comparator Or BaselineDoes not compete with the natural ligand, transferrin. Other xanthones like α-mangostin lack this specific reported binding mechanism.
Quantified DifferenceQualitatively distinct mechanism of action and cellular uptake pathway.
ConditionsIn vitro binding assays with purified TfR extracellular domain and Jurkat cells; in silico molecular docking simulations.

For researchers studying TfR-mediated drug delivery or targeting cancer cells that overexpress TfR, this specific binding is a non-negotiable mechanistic feature not offered by common substitutes.

Defined Low Aqueous Solubility Profile Requiring Specific Formulation

Gambogic Acid is characterized by its very poor aqueous solubility, reported to be less than 0.5 µg/mL. In contrast, it is readily soluble in organic solvents like DMSO and ethanol (e.g., ≥10 mg/mL and 25 mg/mL, respectively). This property is a critical procurement consideration; unlike a crude, variable resin, the pure compound's defined insolubility allows for precise, reproducible formulation development using solubilizers, co-solvents, or nanocarriers like mPEG micelles, which can increase apparent solubility by over 100,000-fold. Attempting such controlled formulation with an undefined crude extract is not feasible.

Evidence DimensionAqueous vs. Organic Solvent Solubility
Target Compound DataWater: <0.5 µg/mL. DMSO: ≥10 mg/mL. Ethanol: 25 mg/mL.
Comparator Or BaselineCrude *Garcinia hanburyi* resin, which has an undefined and variable solubility profile.
Quantified DifferenceAqueous solubility of pure compound is extremely low, a known parameter enabling formulation. For example, mPEG2000 micelles of Gambogic Acid achieve an aqueous solubility of 135.8 mg/mL, a ~270,000-fold increase over the free acid.
ConditionsSolubility measured in water, DMSO, and ethanol. Formulation with mPEG2000 micelles.

For any in vivo studies or cell-based assays requiring consistent bioavailability, starting with the pure, characterized compound is essential for developing a stable and reproducible formulation.

Potent STAT3 Pathway Inhibition via SHP-1 Activation

Gambogic Acid inhibits both constitutive and IL-6-induced STAT3 phosphorylation (at Tyr705) in cancer cells, with maximal inhibition of constitutive STAT3 activation observed at 2.5 µM in U266 multiple myeloma cells. This action is mechanistically distinct from many synthetic inhibitors, as it involves the induction of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates STAT3. This contrasts with benchmark synthetic inhibitors like Stattic, which is designed to directly inhibit the STAT3 SH2 domain. However, Stattic has also been shown to have significant STAT3-independent effects, such as altering histone acetylation, complicating the interpretation of its results. Procuring Gambogic Acid provides a tool for STAT3 inhibition that operates through a defined, indirect mechanism of phosphatase activation.

Evidence DimensionInhibition of STAT3 Phosphorylation
Target Compound DataInhibits constitutive STAT3 phosphorylation in U266 cells, with maximum effect at 2.5 µM.
Comparator Or BaselineStattic, a direct STAT3 SH2 domain inhibitor, which shows cytotoxicity in STAT3-deficient cells (EC50 = 1.7 µM in PC3 cells), indicating off-target effects.
Quantified DifferenceMechanistically distinct (SHP-1 activation vs. direct SH2 domain inhibition) with fewer reported STAT3-independent confounding effects.
ConditionsWestern blot analysis of phosphorylated STAT3 in U266 multiple myeloma cells treated with Gambogic Acid. MTT assay in STAT3-deficient PC3 cells for Stattic.

For researchers needing to inhibit the STAT3 pathway, Gambogic Acid offers a mechanism that is less likely to be confounded by the STAT3-independent activities reported for the common tool compound Stattic.

Targeting Cancer Cells via the Transferrin Receptor Pathway

Due to its specific, high-affinity binding to the transferrin receptor (TfR), Gambogic Acid is the appropriate choice for studies aiming to exploit TfR overexpression on cancer cells for targeted apoptosis induction. It serves as a key positive control or investigational agent in research focused on TfR-mediated drug delivery and signaling.

Probing STAT3 Signaling via Phosphatase Activation

For investigations into the regulation of the STAT3 pathway, Gambogic Acid serves as a valuable tool compound. Its ability to inhibit STAT3 phosphorylation by activating the tyrosine phosphatase SHP-1 provides a clear mechanistic alternative to direct SH2 domain inhibitors, allowing for more nuanced studies of the pathway's regulation.

Development of Formulations for Poorly Soluble Natural Products

The well-defined chemical structure and extremely low aqueous solubility of purified Gambogic Acid make it an ideal model compound for developing and validating novel formulation strategies (e.g., nanoparticles, micelles, co-solvent systems) designed to enhance the bioavailability of hydrophobic drugs.

Baseline for Covalent Inhibition Studies of the Proteasome

Gambogic Acid and its derivatives have been identified as inhibitors of the 20S proteasome's chymotrypsin-like activity. Procuring the pure compound allows its use as a natural product baseline for comparison against synthetic proteasome inhibitors like bortezomib in studies of the ubiquitin-proteasome system.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

628.30361836 Da

Monoisotopic Mass

628.30361836 Da

Heavy Atom Count

46

Appearance

Yellow solid powder

Melting Point

86 - 91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8N585K83U2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Gambogic_acid

Dates

Last modified: 08-15-2023
1: Qi Q, Lu N, Li C, Zhao J, Liu W, You Q, Guo Q. Involvement of RECK in gambogic acid induced anti-invasive effect in A549 human lung carcinoma cells. Mol Carcinog. 2014 Feb 14. doi: 10.1002/mc.22138. [Epub ahead of print] PubMed PMID: 24532189.
2: Wang Y, Xiang W, Wang M, Huang T, Xiao X, Wang L, Tao D, Dong L, Zeng F, Jiang G. Methyl jasmonate sensitizes human bladder cancer cells to gambogic acid-induced apoptosis through down-regulation of EZH2 expression by miR-101. Br J Pharmacol. 2014 Feb;171(3):618-35. doi: 10.1111/bph.12501. PubMed PMID: 24490857.
3: Duan D, Zhang B, Yao J, Liu Y, Sun J, Ge C, Peng S, Fang J. Gambogic acid induces apoptosis in hepatocellular carcinoma SMMC-7721 cells by targeting cytosolic thioredoxin reductase. Free Radic Biol Med. 2014 Apr;69:15-25. doi: 10.1016/j.freeradbiomed.2013.12.027. Epub 2014 Jan 7. PubMed PMID: 24407164.
4: Liu N, Huang H, Liu S, Li X, Yang C, Dou QP, Liu J. Calcium channel blocker verapamil accelerates gambogic acid-induced cytotoxicity via enhancing proteasome inhibition and ROS generation. Toxicol In Vitro. 2014 Apr;28(3):419-25. doi: 10.1016/j.tiv.2013.12.008. Epub 2013 Dec 27. PubMed PMID: 24373880.
5: Shi X, Chen X, Li X, Lan X, Zhao C, Liu S, Huang H, Liu N, Liao S, Song W, Zhou P, Wang S, Xu L, Wang X, Dou QP, Liu J. Gambogic acid induces apoptosis in imatinib-resistant chronic myeloid leukemia cells via inducing proteasome inhibition and caspase-dependent Bcr-Abl downregulation. Clin Cancer Res. 2014 Jan 1;20(1):151-63. doi: 10.1158/1078-0432.CCR-13-1063. Epub 2013 Dec 12. PubMed PMID: 24334603; PubMed Central PMCID: PMC3938960.
6: Wang LH, Li Y, Yang SN, Wang FY, Hou Y, Cui W, Chen K, Cao Q, Wang S, Zhang TY, Wang ZZ, Xiao W, Yang JY, Wu CF. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling. Br J Cancer. 2014 Jan 21;110(2):341-52. doi: 10.1038/bjc.2013.752. Epub 2013 Dec 3. PubMed PMID: 24300974; PubMed Central PMCID: PMC3899775.
7: Liu N, Huang H, Xu L, Hua X, Li X, Liu S, Yang C, Zhao C, Zhao C, Li S, Dou QP, Liu J. The combination of proteasome inhibitors bortezomib and gambogic acid triggers synergistic cytotoxicity in vitro but not in vivo. Toxicol Lett. 2014 Jan 30;224(3):333-40. doi: 10.1016/j.toxlet.2013.11.021. Epub 2013 Nov 26. PubMed PMID: 24291039.
8: Wang LH, Yang JY, Yang SN, Li Y, Ping GF, Hou Y, Cui W, Wang ZZ, Xiao W, Wu CF. Suppression of NF-κB signaling and P-glycoprotein function by gambogic acid synergistically potentiates adriamycin -induced apoptosis in lung cancer. Curr Cancer Drug Targets. 2014 Jan;14(1):91-103. PubMed PMID: 24245692.
9: Xu P, Li J, Shi L, Selke M, Chen B, Wang X. Synergetic effect of functional cadmium-tellurium quantum dots conjugated with gambogic acid for HepG2 cell-labeling and proliferation inhibition. Int J Nanomedicine. 2013;8:3729-36. doi: 10.2147/IJN.S51622. Epub 2013 Sep 30. PubMed PMID: 24109183; PubMed Central PMCID: PMC3792847.
10: Yu F, He C, Waddad AY, Munyendo WL, Lv H, Zhou J, Zhang Q. N-octyl-N-arginine-chitosan (OACS) micelles for gambogic acid oral delivery: preparation, characterization and its study on in situ intestinal perfusion. Drug Dev Ind Pharm. 2013 May 17. [Epub ahead of print] PubMed PMID: 23679668.

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